molecular formula C19H15N3O2S B11611920 N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide

N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide

Cat. No.: B11611920
M. Wt: 349.4 g/mol
InChI Key: PHBQPSPZYZLIJU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide is a complex heterocyclic compound that belongs to the class of thiazino-benzimidazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide typically involves the cyclization of 2-mercaptobenzimidazole with appropriate ketones under acidic conditions. For instance, the reaction of 2-mercaptobenzimidazole with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazino-benzimidazole derivatives such as:

Uniqueness

N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ethylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide

InChI

InChI=1S/C19H15N3O2S/c1-2-12-7-9-13(10-8-12)20-18(24)16-11-17(23)22-15-6-4-3-5-14(15)21-19(22)25-16/h3-11H,2H2,1H3,(H,20,24)

InChI Key

PHBQPSPZYZLIJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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